3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
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Overview
Description
3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is an organic compound with the molecular formula C13H14BCl2NO2. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis. It is characterized by the presence of a benzonitrile group, two chlorine atoms, and a dioxaborolane moiety, making it a versatile reagent in synthetic chemistry.
Preparation Methods
The synthesis of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The dioxaborolane group participates in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and DMF. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: It is widely used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Material Science: The compound is used in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Researchers utilize this compound in the synthesis of potential drug candidates, exploring its biological activity and therapeutic potential.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The dioxaborolane group interacts with palladium catalysts to form a reactive intermediate, which then couples with an aryl or vinyl halide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid derivative and stabilize the reaction intermediates .
Comparison with Similar Compounds
Similar compounds to 3,4-Dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound also contains a dioxaborolane group but differs in the presence of an aniline moiety instead of a benzonitrile group.
3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Similar in structure but with one less chlorine atom, affecting its reactivity and applications.
The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the dioxaborolane and benzonitrile groups, making it a valuable reagent in synthetic chemistry.
Properties
Molecular Formula |
C13H14BCl2NO2 |
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Molecular Weight |
298.0 g/mol |
IUPAC Name |
3,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
InChI |
InChI=1S/C13H14BCl2NO2/c1-12(2)13(3,4)19-14(18-12)9-5-8(7-17)6-10(15)11(9)16/h5-6H,1-4H3 |
InChI Key |
IJUABOWVAKKDPN-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2Cl)Cl)C#N |
Origin of Product |
United States |
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